Inosine, 2'-deoxy-6-thio-

Description

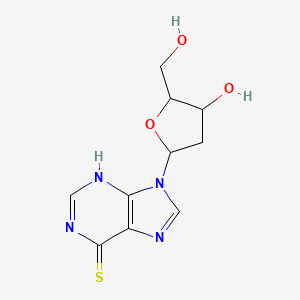

Structure

3D Structure

Properties

IUPAC Name |

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLJMMBCDNRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945040 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-64-7, 2946-46-5 | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosine, 2'-deoxy-6-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptopurine-2-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-6-thioinosine typically involves the modification of 2’-deoxyinosine. One common method includes the use of Lawesson’s reagent to replace the oxygen atom with a sulfur atom. The process involves several steps, including protection of hydroxyl groups, thionation, and deprotection .

Industrial Production Methods

Industrial production methods for 2’-deoxy-6-thioinosine are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2’-deoxy-6-thioinosine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones.

Reduction: Reduction of the thio group to a thiol.

Substitution: Nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Alkyl or acyl thioethers.

Scientific Research Applications

Chemistry

Inosine, 2'-deoxy-6-thio- serves as a crucial building block for synthesizing modified nucleotides and nucleosides. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with enhanced properties.

Biology

The compound is studied for its role in DNA and RNA interactions, particularly in gene expression regulation. It has been shown to interfere with normal base pairing and replication processes, making it an important tool for investigating nucleic acid metabolism .

Medicine

Inosine, 2'-deoxy-6-thio- is being investigated for its potential as an antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism. Notably:

- Anticancer Activity : Research indicates that this compound can induce telomeric DNA damage in cancer cells, which is a promising mechanism for targeting telomerase-positive tumors. Studies have demonstrated that it can effectively reduce tumor proliferation and induce apoptosis in glioma cell lines resistant to conventional therapies .

- Antiviral Properties : Preliminary studies suggest that modified nucleosides like inosine, 2'-deoxy-6-thio-, may exhibit antiviral effects by inhibiting viral replication through interference with host nucleotide metabolism .

Case Study 1: Glioma Treatment

A study investigating the efficacy of inosine, 2'-deoxy-6-thio- in gliomas revealed that it significantly decreased tumor size in patient-derived xenografts (PDX) models. The compound induced telomeric DNA damage and apoptosis selectively in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Nucleotide Metabolism

Research has shown that inosine, 2'-deoxy-6-thio- can inhibit enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase. This inhibition leads to reduced DNA and RNA synthesis in cancer cells, providing a dual mechanism of action against malignancies .

Comparative Analysis Table

| Application Domain | Mechanism of Action | Key Findings |

|---|---|---|

| Chemistry | Building block for modified nucleotides | Enables exploration of new chemical pathways |

| Biology | Disrupts base pairing and replication | Influences gene expression regulation |

| Medicine | Antiviral and anticancer agent | Induces telomeric DNA damage; reduces tumor size |

Mechanism of Action

The mechanism of action of 2’-deoxy-6-thioinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. It targets enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase, leading to the inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs of 2'-deoxy-6-thioinosine, emphasizing modifications, molecular properties, and applications:

Key Observations:

Base Modifications: The hypoxanthine base in 2'-deoxy-6-thioinosine differentiates it from adenine/uracil derivatives (e.g., N⁶-methyl-2'-deoxyadenosine, 2'-deoxy-6-thiouridine). Hypoxanthine pairs with cytosine, while adenine pairs with thymine, influencing DNA/RNA interactions .

Sugar Modifications: 2'-deoxyribose is common among analogs, but 2',3'-dideoxyinosine (ddI) lacks hydroxyls at both 2' and 3' positions, enabling DNA chain termination—a mechanism exploited in HIV therapy .

Stability and Reactivity: 2'-Deoxy-6-thioinosine’s stability contrasts with adenosine, which is rapidly deaminated extracellularly . The 6-thio group’s acidity in thiouridine analogs facilitates alkylation under mild conditions, a reactivity that may extend to 2'-deoxy-6-thioinosine .

Biological Activity

Inosine, 2'-deoxy-6-thio- (commonly referred to as 6-thio-2'-deoxyguanosine or THIO) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and the implications for cancer treatment.

6-thio-2'-deoxyguanosine functions primarily as a telomere-targeting agent. It is incorporated into DNA during replication, leading to structural alterations in telomeres that can trigger cellular responses associated with DNA damage. This incorporation results in telomere dysfunction, which is particularly detrimental to cancer cells that rely on telomerase for maintaining telomere length and genomic stability.

Key Mechanisms:

- Telomerase Inhibition : THIO is recognized by telomerase and incorporated into newly synthesized telomeres, leading to the formation of modified telomeres that are structurally distinct from native telomeres. This modification can result in telomere uncapping and subsequent activation of DNA damage response pathways .

- Induction of Apoptosis : Studies have shown that treatment with THIO induces apoptotic cell death in various cancer cell lines, with reported IC50 values ranging from 0.7 to 2.9 µM . This cytotoxic effect is enhanced in cells expressing high levels of telomerase.

Therapeutic Efficacy

Recent research has demonstrated the efficacy of THIO in several types of cancer, particularly gliomas. The following table summarizes key findings from various studies regarding its therapeutic effects:

Case Studies

- Glioma Treatment : A study evaluating THIO's effects on human and mouse glioma cell lines found that it induced significant apoptosis and reduced tumor proliferation in patient-derived xenografts. The study highlighted THIO's potential as a monotherapy for gliomas resistant to standard treatments like temozolomide .

- Lung Cancer Model : In a mouse model using A549 lung cancer cells, THIO was shown to decrease tumor growth more effectively than traditional therapies like 6-thioguanine. This suggests that THIO may offer superior therapeutic benefits by specifically targeting telomerase-positive tumors .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the structural stability and electronic properties of Inosine, 2'-deoxy-6-thio- in aqueous environments?

- Methodological Answer : Use spectroscopic techniques such as UV-Vis absorption spectroscopy to measure molar absorptivity and monitor stability under varying pH/temperature conditions. Calibration curves (e.g., using adenosine analogs as reference standards) and Grubbs tests for outlier detection can ensure data reliability. X-ray crystallography or NMR spectroscopy may resolve atomic-level structural details, particularly for sulfur substitution effects .

Q. What are the standard protocols for synthesizing and characterizing Inosine, 2'-deoxy-6-thio- in vitro?

- Methodological Answer : Synthesis typically involves nucleoside modification via thiolation at the 6-position of the purine ring. Characterization requires HPLC purification with UV detection (260 nm) and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with unmodified inosine controls ensures purity and identifies thio-substitution artifacts .

Q. How does Inosine, 2'-deoxy-6-thio- interact with RNA-processing enzymes, and what assays are suitable for preliminary screening?

- Methodological Answer : Employ enzymatic assays (e.g., adenosine deaminase or polymerase activity assays) with fluorescence-based or radiometric detection. Use wild-type inosine as a control to isolate thio-substitution effects. Kinetic parameters (Km, Vmax) should be calculated to quantify enzymatic efficiency changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the translational efficiency of RNA containing Inosine, 2'-deoxy-6-thio- modifications?

- Methodological Answer : Address variability by standardizing ribosome profiling protocols and incorporating negative controls (e.g., unmodified RNA). Use mass spectrometry to detect misincorporation events (e.g., adenosine vs. guanosine decoding) and statistical models (ANOVA) to assess significance. Replicate experiments across cell lines to control for context-dependent effects .

Q. What experimental frameworks are optimal for testing hypotheses about the epigenetic or metabolic roles of Inosine, 2'-deoxy-6-thio-?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies. For example, use CRISPR-edited cell lines lacking ADAR enzymes to isolate thio-inosine-specific effects. Pair RNA-seq with metabolomics to map downstream pathways .

Q. How can computational modeling improve understanding of Inosine, 2'-deoxy-6-thio-'s role in RNA secondary structure stabilization?

- Methodological Answer : Perform molecular dynamics (MD) simulations comparing thio-inosine-modified RNA with wild-type structures. Parameters like free energy (ΔG) and hydrogen-bonding patterns can predict stability. Validate predictions via circular dichroism (CD) spectroscopy or thermal denaturation assays .

Q. What strategies mitigate biases when analyzing the mutagenic potential of Inosine, 2'-deoxy-6-thio- in genomic studies?

- Methodological Answer : Use high-throughput sequencing with error-corrected libraries (e.g., duplex sequencing) to distinguish true mutations from artifacts. Include spike-in controls with known mutation rates and apply Bayesian statistical models to quantify background noise .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., ribosome profiling + MS). For outlier handling, apply Grubbs tests or robust regression models .

- Research Question Formulation : Align questions with current trends (e.g., RNA epitranscriptomics) and ensure specificity (e.g., "How does thio-substitution at the 6-position alter ADAR1 binding kinetics?" vs. broad inquiries) .

- Literature Review : Systematically catalog prior studies on thio-modified nucleosides, focusing on methodological gaps (e.g., lack of in vivo translational data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.